6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran
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Overview
Description
6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a chloromethyl group, an ethoxy group, and a methyl group attached to a dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran typically involves the chloromethylation of 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems can also help in scaling up the production process while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloromethyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common methods.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and substituted amines.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products include dechlorinated compounds or reduced functional groups.
Scientific Research Applications
6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation.
Comparison with Similar Compounds
Similar Compounds
5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
6-(Bromomethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may lead to different reactivity and biological activity.
6-(Chloromethyl)-2,3-dihydro-1-benzofuran: Lacks the ethoxy and methyl groups, which can affect its chemical properties and reactivity.
Uniqueness
6-(Chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran is unique due to the presence of multiple functional groups that allow for diverse chemical modifications and potential biological activities. The combination of the chloromethyl, ethoxy, and methyl groups provides a versatile platform for further chemical transformations and applications in various fields.
Properties
IUPAC Name |
6-(chloromethyl)-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBDVZQJCMEZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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